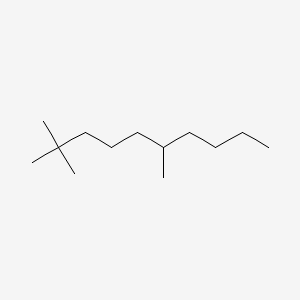
2,2,6-Trimethyldecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6-Trimethyldecane is an organic compound with the molecular formula C13H28. It is a branched alkane, characterized by its three methyl groups attached to the second and sixth carbon atoms of the decane chain. This compound is typically a colorless liquid at room temperature and is known for its relatively low volatility and high stability.
Synthetic Routes and Reaction Conditions:
Alkylation of Decane: One common method involves the alkylation of decane with isopropyl groups. This process typically uses a strong base like sodium hydride to facilitate the reaction.
Rearrangement Reactions: Another method includes the rearrangement of 1-decene with isopropyl groups under specific catalytic conditions to yield this compound.
Industrial Production Methods:
Catalytic Cracking: In industrial settings, this compound can be produced through catalytic cracking of larger hydrocarbons, followed by selective hydrogenation and purification processes.
Fractional Distillation: Post-synthesis, fractional distillation is often employed to isolate and purify this compound from a mixture of hydrocarbons.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming alcohols, ketones, or carboxylic acids depending on the conditions and reagents used.
Substitution: This compound can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups such as halogens.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Halogenation: Halogenation reactions often use halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation Products: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Halogenated Compounds: Halogenation typically yields compounds like 2,2,6-trimethyl-1-chlorodecane.
Aplicaciones Científicas De Investigación
2,2,6-Trimethyldecane has several applications across various fields:
Chemistry: It is used as a solvent and a reference compound in chromatographic analysis due to its stability and well-defined properties.
Biology: In biological studies, it serves as a model compound for studying the behavior of branched alkanes in biological systems.
Medicine: While not directly used in therapeutics, it is often part of studies related to drug delivery systems and the behavior of hydrophobic compounds in biological membranes.
Industry: It is utilized in the formulation of lubricants, fuels, and as a diluent in the production of resins and coatings.
Mecanismo De Acción
The effects of 2,2,6-Trimethyldecane are primarily physical rather than biochemical due to its inert nature. Its mechanism of action in applications like solvents or lubricants involves:
Solubility: Its ability to dissolve various organic compounds without reacting with them.
Lubrication: Reducing friction between surfaces due to its molecular structure and physical properties.
Comparación Con Compuestos Similares
2,4,6-Trimethyldecane: Another branched alkane with similar molecular weight and properties but different branching positions.
2,2,4-Trimethylpentane (Isooctane): Known for its use in gasoline, it shares the branched structure but has a shorter carbon chain.
Uniqueness:
Branching Pattern: The specific branching at the second and sixth positions makes 2,2,6-Trimethyldecane unique in its physical and chemical properties compared to other branched alkanes.
Applications: Its specific use in industrial applications like lubricants and solvents highlights its unique stability and low volatility.
Propiedades
Número CAS |
62237-97-2 |
|---|---|
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
2,2,6-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-7-9-12(2)10-8-11-13(3,4)5/h12H,6-11H2,1-5H3 |
Clave InChI |
GHVQJGOEZGHZJM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)CCCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone](/img/structure/B15348603.png)
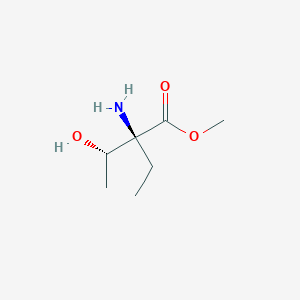

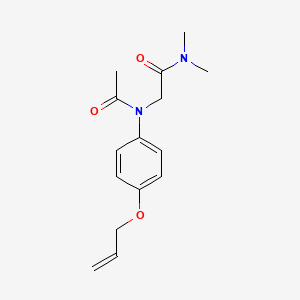
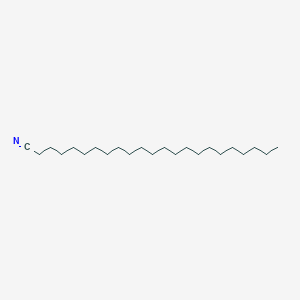


![2,7-Naphthalenedisulfonic acid, 4-[[4-[(3,6-disulfo-1-naphthalenyl)azo]-1-naphthalenyl]azo]-3-hydroxy-, tetrasodium salt](/img/structure/B15348643.png)
![[NH2Me2][(RuCl((S)-xylbinap))2(mu-Cl)3]](/img/structure/B15348648.png)
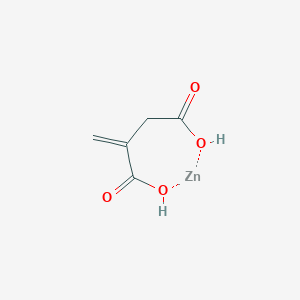
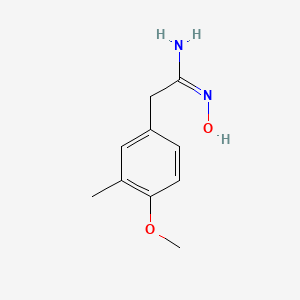
![N-[(1R,2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B15348661.png)
![7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B15348670.png)
